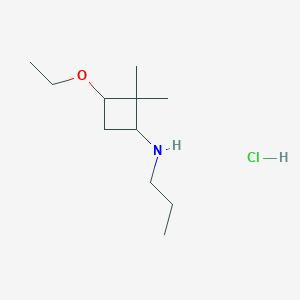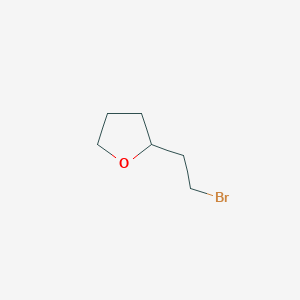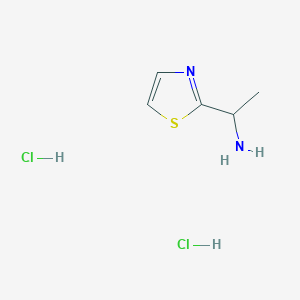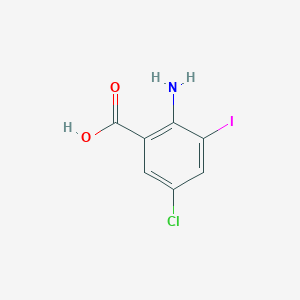
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Diastereoselective Intramolecular α-Amidoalkylation Reactions : This compound and its derivatives have been utilized in the asymmetric synthesis of pyrrolo[2,1-a]isoquinolines, a process demonstrating diastereoselective intramolecular α-amidoalkylation reactions of L-DOPA derivatives (Garcia et al., 2006).
- Crystallographic Studies : The compound has been prepared and characterized through various methods including X-ray diffraction, showcasing its non-planar conformation, which is significant for understanding its structural properties (Kant et al., 2015).
Synthesis of Drug Intermediates
- Efficient Synthesis Process : An efficient synthesis process has been developed for important drug intermediates using this compound, highlighting its role in creating cost-efficient and environmentally friendly drug intermediates (Geng Min, 2010).
Application in Asymmetric Synthesis
- Nitrile Anion Cyclization : The compound plays a crucial role in the practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy, which is significant in the field of organic chemistry (Chung et al., 2005).
Influenza Neuraminidase Inhibitors
- Synthesis of Influenza Inhibitors : This compound is a part of the synthesis process for potent influenza neuraminidase inhibitors, indicating its significance in the development of antiviral drugs (Wang et al., 2001).
Antilipidemic Agent Synthesis
- Synthesis of Antilipidemic Agents : The compound is used in the synthesis of new antilipidemic agents, demonstrating its utility in developing medications with plasma triglyceride and cholesterol-lowering effects (Ohno et al., 1999).
Other Applications
- Singlet Oxygen Reactions : It's involved in reactions with singlet oxygen, yielding 5-substituted pyrroles, which serve as precursors for prodigiosin, a compound with potential biological activities (Wasserman et al., 2004).
Propiedades
IUPAC Name |
tert-butyl N-[(3S,4R)-4-methylpyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-7-5-11-6-8(7)12-9(13)14-10(2,3)4/h7-8,11H,5-6H2,1-4H3,(H,12,13)/t7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKITXDSDJGOXPN-HTQZYQBOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCC1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CNC[C@H]1NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-(4-Methyl-pyrrolidin-3-yl)-carbamic acid tert-butyl ester | |
CAS RN |
107610-73-1 | |
| Record name | rac-tert-butyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Azatricyclo[4.2.1.0^{2,5}]nonane](/img/structure/B1373158.png)
